2-(2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-3-phenylpropanoic acid
CAS No.: 1039450-77-5
Cat. No.: VC4557376
Molecular Formula: C26H23N3O4S2
Molecular Weight: 505.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1039450-77-5 |
|---|---|
| Molecular Formula | C26H23N3O4S2 |
| Molecular Weight | 505.61 |
| IUPAC Name | 2-[[2-[(12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetyl]amino]-3-phenylpropanoic acid |
| Standard InChI | InChI=1S/C26H23N3O4S2/c30-21(27-19(25(32)33)14-16-8-3-1-4-9-16)15-34-26-28-23-22(18-12-7-13-20(18)35-23)24(31)29(26)17-10-5-2-6-11-17/h1-6,8-11,19H,7,12-15H2,(H,27,30)(H,32,33) |
| Standard InChI Key | ZAUMAFXVKXMGGC-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC(CC4=CC=CC=C4)C(=O)O)C5=CC=CC=C5 |
Introduction
The compound 2-(2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-3-phenylpropanoic acid is a complex organic molecule that incorporates several functional groups, including a cyclopenta thieno[2,3-d]pyrimidine ring system, an acetamido group, and a phenylpropanoic acid moiety. This compound is not directly referenced in the provided search results, so we will synthesize information from related compounds and general principles of organic chemistry to understand its potential properties and applications.
Molecular Formula and Weight
Although the exact molecular formula and weight of this specific compound are not provided in the search results, we can estimate them based on the structure. The molecular formula would likely be C24H22N4O3S2, assuming the phenylpropanoic acid part is attached as described. The molecular weight would be approximately 462 g/mol, calculated from the atomic masses of carbon, hydrogen, nitrogen, oxygen, and sulfur.
Synthesis and Preparation
The synthesis of 2-(2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-3-phenylpropanoic acid would likely involve a multi-step process:
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Formation of the Cyclopenta45thieno[2,3-d]pyrimidine Core: This could involve condensation reactions between appropriate precursors, such as thiophene derivatives and pyrimidine building blocks.
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Introduction of the Acetamido Group: This might involve nucleophilic substitution or acylation reactions.
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Attachment of the Phenylpropanoic Acid Moiety: This could be achieved through further acylation or esterification reactions.
Potential Applications and Research Findings
Compounds with similar structures have been explored for various biological activities:
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Enzyme Inhibition: The presence of a pyrimidine ring and sulfur-containing groups suggests potential as enzyme inhibitors, particularly for targets involved in metabolic pathways.
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Antimicrobial Activity: The combination of aromatic rings and heteroatoms may confer antimicrobial properties.
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Anti-inflammatory Activity: Some related compounds have shown promise as anti-inflammatory agents, potentially through inhibition of enzymes like 5-lipoxygenase .
Data Table: Comparison with Related Compounds
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